Octahydropyrrolo[3,4-c]pyrrole dihydrochloride
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Overview
Description
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a heterocyclic compound containing nitrogen atoms, which makes it an interesting subject for various scientific studies.
Biochemical Analysis
Biochemical Properties
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride has been found to exhibit high affinity to alpha4beta2 and/or alpha7 nicotinic acetylcholine receptors (nAChRs) . This suggests that it may interact with these receptors and potentially other biomolecules in biochemical reactions .
Cellular Effects
The compound’s interaction with nAChRs suggests that this compound could influence various types of cells and cellular processes .
Molecular Mechanism
Its high affinity for nAChRs suggests potential binding interactions with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride can be synthesized through the thermolysis of N-phthalimidoaziridines. The process involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide at 140°C until the complete conversion of the starting aziridine . This method allows for the formation of the desired compound with several pharmacophoric groups, making it a potential active ingredient in medicines .
Industrial Production Methods
. These suppliers ensure the compound is available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Aziridine derivatives: These compounds are known for their cytotoxic properties and are used as antibiotics, antitumor drugs, and antituberculosis agents.
Uniqueness
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride is unique due to its specific heterocyclic structure and the presence of multiple pharmacophoric groups. This makes it a versatile compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Properties
CAS No. |
165894-01-9 |
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Molecular Formula |
C6H13ClN2 |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5-2-8-4-6(5)3-7-1;/h5-8H,1-4H2;1H |
InChI Key |
XQLMRPIKWMSYCJ-UHFFFAOYSA-N |
SMILES |
C1C2CNCC2CN1.Cl.Cl |
Canonical SMILES |
C1C2CNCC2CN1.Cl |
Origin of Product |
United States |
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